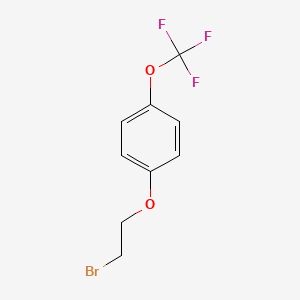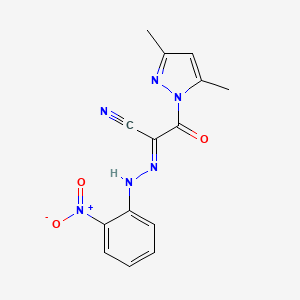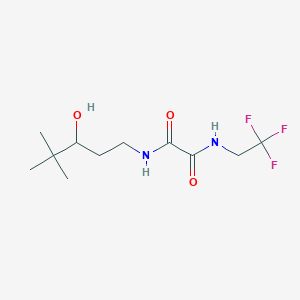
1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene
Vue d'ensemble
Description
1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene, also known as BTF, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. BTF is a halogenated benzene derivative that contains both bromine and trifluoromethoxy groups. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
Synthetic Applications and Reactivity
The utility of 1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene and its related compounds in organic synthesis is significant. For example, Schlosser and Castagnetti (2001) explored the arynes route to derive 1- and 2-(trifluoromethoxy)naphthalenes from related bromo-(trifluoromethoxy)benzenes through a series of reactions involving lithiation and trapping with furan, followed by reductions and isomerizations. This method presents a novel pathway for accessing naphthalene derivatives, which are valuable in various chemical industries (Schlosser & Castagnetti, 2001).
Advancements in Trifluoromethoxylation
Research has also focused on developing new methods for introducing the trifluoromethoxy group into aromatic compounds, a challenging feat in organic synthesis due to the group's instability and reactivity. Duran-Camacho et al. (2021) reported an isolable pyridinium trifluoromethoxide salt as an effective source for SN2 reactions, forming trifluoromethyl ethers (Duran-Camacho et al., 2021). This discovery is pivotal for synthesizing compounds with trifluoromethoxy groups, which are prevalent in pharmaceuticals and agrochemicals due to their unique electronic properties.
Nucleophilic Displacement Reactions
Marrec et al. (2010) demonstrated a direct trifluoromethoxylation of aliphatic substrates, showcasing the nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring. This process allows for the formation of aliphatic trifluoromethyl ethers, expanding the toolbox for synthesizing organofluorine compounds, which are highly sought after in drug development and materials science (Marrec et al., 2010).
Halogenation and Derivatization
The reactivity of trifluoromethoxy and bis(trifluoromethoxy)benzenes towards halogenation has been studied by Herkes (1977), who found that controlled chlorination of trifluoromethoxybenzene yields mono-, di-, tri-, and tetrachloro derivatives without hydrolysis of the -OCF3 group. This indicates the stability and versatility of trifluoromethoxybenzenes as intermediates in organic synthesis (Herkes, 1977).
Propriétés
IUPAC Name |
1-(2-bromoethoxy)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c10-5-6-14-7-1-3-8(4-2-7)15-9(11,12)13/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESONWISJWXHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCBr)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102793-81-7 | |
| Record name | 1-(2-bromoethoxy)-4-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-methoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2406662.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2406670.png)


![methyl 3-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate](/img/structure/B2406673.png)


![3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)propanamide](/img/structure/B2406678.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2406681.png)